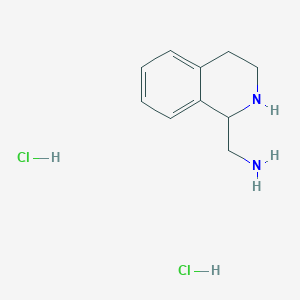

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a derivative of tetrahydroisoquinoline, which is a structural feature of many natural products and pharmaceuticals. Tetrahydroisoquinolines are known for their presence in various synthetic and natural compounds with significant biological activities. The specific compound is a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with the amine function.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. One approach involves the Pictet-Spengler reaction, which has been used to prepare 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones . Another method includes a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives efficiently . Additionally, an improved synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, starting from phenethylamine and using a mixture of P2O5/POCl3 as the dehydrating agent .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, forming the isoquinoline skeleton. The substitution at the 1-position with different groups, such as the methylamine group in the compound of interest, can significantly alter the chemical and biological properties of these molecules. The stereochemistry of these compounds is also important, with some syntheses showing cis selectivity in the cyclization products .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For instance, the Pictet-Spengler reaction used in the synthesis of these compounds involves the formation of a carbon-nitrogen bond, leading to the cyclization of the molecule . The domino reaction catalyzed by indium chloride represents another type of cyclization that can occur in water . Moreover, the reaction of aryl azides with cyclic enol ethers in the presence of chlorotrimethylsilane-sodium iodide (TMSCl–NaI) can efficiently produce 1,2,3,4-tetrahydroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the tetrahydroisoquinoline core imparts certain pharmacological properties to these compounds, as seen in the case of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, which has been found in mouse brain and parkinsonian cerebrospinal fluid (CSF) and is associated with Parkinson's disease . The dihydrochloride salt form of these compounds suggests that they are likely to be water-soluble, which can be advantageous for certain pharmaceutical applications.

Safety And Hazards

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJSFFKBVSPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)